molecular formula C6H5F3N2S B12979230 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Cat. No.: B12979230
M. Wt: 194.18 g/mol
InChI Key: XZDWSXBDTDYJIX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a trifluoromethylating agent. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Additionally, the use of ZnO nanoparticles as a catalyst has been shown to be an efficient method for synthesizing thiazole-based compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)5-11-3-1-10-2-4(3)12-5/h10H,1-2H2

InChI Key

XZDWSXBDTDYJIX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)SC(=N2)C(F)(F)F

Origin of Product

United States

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